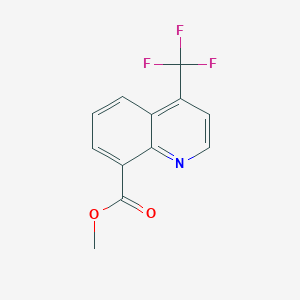
Methyl 4-(trifluoromethyl)quinoline-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trifluoromethyl)quinoline-8-carboxylate typically involves the gold(I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates . The reaction conditions are optimized to achieve high yields and purity. For instance, the reaction can be carried out in dichloroethane at 60°C using silver trifluoromethanesulfonate as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 4-(trifluoromethyl)quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
科学研究应用
Methyl 4-(trifluoromethyl)quinoline-8-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Methyl 4-(trifluoromethyl)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
- Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate
Uniqueness
Methyl 4-(trifluoromethyl)quinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the trifluoromethyl group at the 4-position and the carboxylate group at the 8-position of the quinoline ring enhances its stability, lipophilicity, and biological activity compared to other similar compounds.
属性
分子式 |
C12H8F3NO2 |
|---|---|
分子量 |
255.19 g/mol |
IUPAC 名称 |
methyl 4-(trifluoromethyl)quinoline-8-carboxylate |
InChI |
InChI=1S/C12H8F3NO2/c1-18-11(17)8-4-2-3-7-9(12(13,14)15)5-6-16-10(7)8/h2-6H,1H3 |
InChI 键 |
ZKGGXTYURJQKNY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC2=C(C=CN=C21)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















